molecular formula C27H29NO3S B281671 N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methylbenzenesulfonamide

N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methylbenzenesulfonamide

Cat. No. B281671
M. Wt: 447.6 g/mol
InChI Key: RBEMTVLQFMOKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methylbenzenesulfonamide, commonly known as TBN-9, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its use as a potential drug candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of TBN-9 is not fully understood. However, several studies have suggested that TBN-9 may exert its anti-cancer and neuroprotective effects by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and cell death.
Biochemical and Physiological Effects:
TBN-9 has been shown to have several biochemical and physiological effects. In animal models, TBN-9 has been shown to reduce the size of tumors and inhibit the growth of cancer cells. Additionally, TBN-9 has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain, which are characteristic of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using TBN-9 in lab experiments is that it has been shown to be highly effective against a variety of cancer cell lines and neurodegenerative diseases. Additionally, TBN-9 is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using TBN-9 in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its efficacy and safety.

Future Directions

There are several future directions for the study of TBN-9. One area of research is the optimization of TBN-9's efficacy and safety for use as a drug candidate in humans. Additionally, further studies are needed to fully elucidate the mechanism of action of TBN-9 and to identify potential drug targets for the treatment of cancer and neurodegenerative diseases. Finally, more research is needed to determine the potential side effects of TBN-9 and to develop methods for minimizing these side effects.

Synthesis Methods

The synthesis of TBN-9 is a complex process that involves several steps. The first step involves the preparation of 7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-carboxylic acid, which is then converted into the corresponding acid chloride. This acid chloride is then reacted with 4-methylbenzenesulfonamide to yield TBN-9.

Scientific Research Applications

TBN-9 has been studied extensively for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that TBN-9 exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. Additionally, TBN-9 has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C27H29NO3S

Molecular Weight

447.6 g/mol

IUPAC Name

N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C27H29NO3S/c1-17-9-12-19(13-10-17)32(29,30)28-24-16-23-22-15-18(27(2,3)4)11-14-25(22)31-26(23)21-8-6-5-7-20(21)24/h5-10,12-13,16,18,28H,11,14-15H2,1-4H3

InChI Key

RBEMTVLQFMOKBA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CC(CC5)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CC(CC5)C(C)(C)C

Origin of Product

United States

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